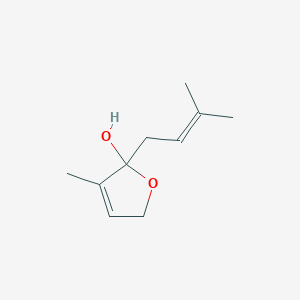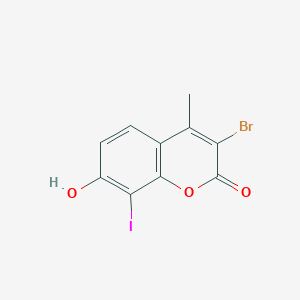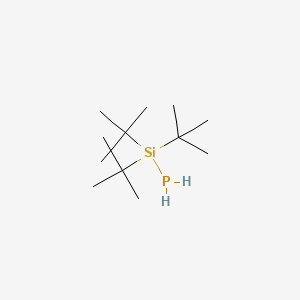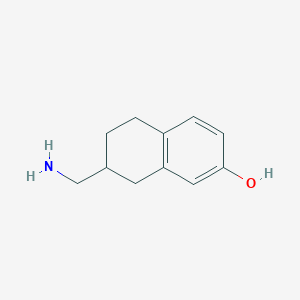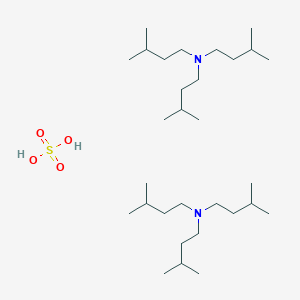
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine;sulfuric acid is a chemical compound with the molecular formula C15H33N. It is also known by other names such as Triisopentylamine, Tri(3-methylbutyl)amine, Triisoamylamine, and Tris(3-methylbutyl)amine . This compound is characterized by its unique structure, which includes multiple methyl groups and a butan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N,N-bis(3-methylbutyl)butan-1-amine typically involves the reaction of 3-methylbutan-1-amine with 3-methylbutyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, reducing the need for batch processing .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides and other nucleophiles are used in the presence of bases like sodium hydroxide or potassium hydroxide.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amines, and substituted amine derivatives .
Scientific Research Applications
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-methyl-N,N-bis(3-methylbutyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Triisopentylamine
- Tri(3-methylbutyl)amine
- Triisoamylamine
- Tris(3-methylbutyl)amine
Uniqueness
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine is unique due to its specific structure, which includes multiple methyl groups and a butan-1-amine backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
172871-63-5 |
|---|---|
Molecular Formula |
C30H68N2O4S |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C15H33N.H2O4S/c2*1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6;1-5(2,3)4/h2*13-15H,7-12H2,1-6H3;(H2,1,2,3,4) |
InChI Key |
RVDVFHSOXIZJRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(CCC(C)C)CCC(C)C.CC(C)CCN(CCC(C)C)CCC(C)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



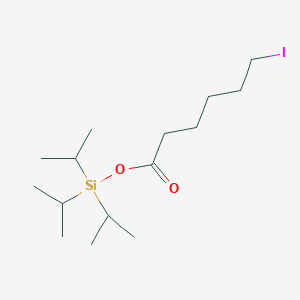
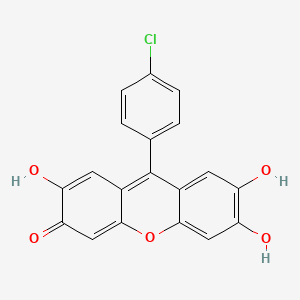

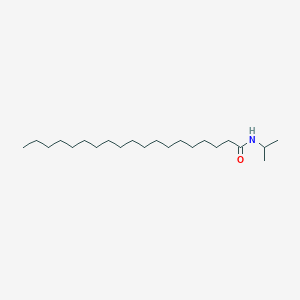
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
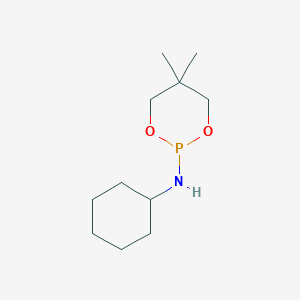
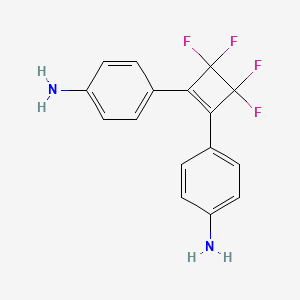
![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
